4-(Isocyanatomethyl)pyridine

Descripción

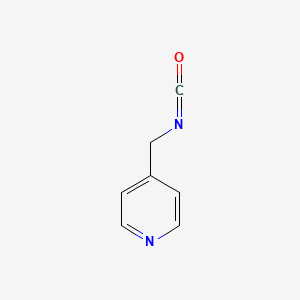

4-(Isocyanatomethyl)pyridine is a pyridine derivative with an isocyanato (-NCO) functional group attached to the methyl substituent at the 4-position of the pyridine ring. The isocyanato group is highly reactive, making this compound a candidate for use in polymer chemistry, catalysis, or as an intermediate in pharmaceutical synthesis. Its reactivity is comparable to other isocyanate-containing compounds, which are known for their role in forming urethanes, ureas, and other heterocyclic systems .

Propiedades

Número CAS |

76197-60-9 |

|---|---|

Fórmula molecular |

C7H6N2O |

Peso molecular |

134.14 g/mol |

Nombre IUPAC |

4-(isocyanatomethyl)pyridine |

InChI |

InChI=1S/C7H6N2O/c10-6-9-5-7-1-3-8-4-2-7/h1-4H,5H2 |

Clave InChI |

AWWXLHFEKXSOON-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=CC=C1CN=C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares 4-(Isocyanatomethyl)pyridine with key analogs based on substituent effects, physicochemical properties, and reactivity.

Structural and Functional Group Comparisons

- 4-(2-Aminoethyl)pyridine (): Features a primary amine (-NH₂) group on the ethyl chain. This substitution enhances hydrogen-bonding capacity and biological activity, such as antimicrobial and antifungal applications .

- 4-Methylpyridine Derivatives () : Compounds like 2-isothiocyanato-4-methylpyridine () replace the isocyanato group with thiocyanate (-SCN) or methyl groups, altering electronic properties and reducing electrophilicity.

- Chloro-Substituted Pyridines () : Derivatives with chlorine substituents (e.g., 2-chloro-5-(4-substituted phenyl)pyridines) exhibit increased lipophilicity and stability, impacting their pharmacokinetic profiles .

Physicochemical Properties

Table 1 summarizes key properties of selected pyridine derivatives:

*Estimated using group contribution methods.

†Based on DFT calculations for similar pyridine derivatives ().

Key Observations:

- Reactivity: The isocyanato group in this compound confers higher electrophilicity compared to amino or methyl groups, enabling nucleophilic additions (e.g., with amines or alcohols) .

- Thermal Stability: Chloro-substituted pyridines exhibit higher melting points (268–287°C) due to stronger intermolecular interactions, whereas amino and isocyanato derivatives may have lower thermal stability .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(Isocyanatomethyl)pyridine, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves phosgenation of the corresponding amine precursor (e.g., 4-(aminomethyl)pyridine) under anhydrous conditions. A two-step approach may include: (i) Protection of the amine group using Boc-chemistry, followed by deprotection and reaction with phosgene or a safer alternative like triphosgene . (ii) Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Purity (>95%) can be confirmed by GC or HPLC, with TLC monitoring during synthesis .

- Key Considerations : Moisture-sensitive intermediates require inert atmospheres (N₂/Ar). Side products like urea derivatives may form if residual water is present.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies the pyridine ring protons (δ 7.5–8.5 ppm) and the isocyanate methylene group (δ ~4.3 ppm). The absence of amine peaks confirms successful isocyanate formation .

- IR : A sharp peak at ~2250 cm⁻¹ confirms the NCO stretch. Pyridine ring vibrations appear at ~1600 cm⁻¹ .

- X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction resolves bond angles and confirms regiochemistry, as demonstrated for related pyridine derivatives .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store under anhydrous conditions at –20°C in sealed, argon-flushed vials. Degradation (e.g., hydrolysis to urea) is minimized by avoiding humidity. Stability can be monitored via periodic FT-IR to detect NCO group integrity .

Advanced Research Questions

Q. How does the isocyanate group influence reactivity in nucleophilic addition reactions?

- Methodological Answer : The electrophilic NCO group reacts with amines, alcohols, or thiols to form ureas, carbamates, or thiocarbamates, respectively. Kinetic studies using in situ NMR or calorimetry can quantify reaction rates. For example:

- Amine Reaction : React with primary amines (e.g., benzylamine) in dry THF at 0–25°C. Monitor by TLC; isolate products via precipitation .

- Mechanistic Insight : DFT calculations (e.g., Gaussian) model transition states and charge distribution on the pyridine ring, which may enhance electrophilicity at NCO .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., DMSO vehicle).

- Data Cross-Validation : Compare MIC (Minimum Inhibitory Concentration) values across multiple studies, as done for antimicrobial pyridine derivatives .

- Structural-Activity Analysis : Introduce substituents (e.g., electron-withdrawing groups on the pyridine ring) and correlate with bioactivity trends using multivariate regression .

Q. Can this compound act as a ligand in coordination chemistry for f-element separation?

- Methodological Answer : The pyridine nitrogen and isocyanate group may coordinate to lanthanides/actinides. Experimental steps: (i) Synthesize complexes with Eu(III) or U(VI) in anhydrous acetonitrile. (ii) Characterize via UV-Vis (metal-ligand charge transfer bands) and EXAFS to confirm binding modes. (iii) Compare separation efficiency with phosphoryl-based ligands using solvent extraction trials .

Q. What computational approaches predict the binding affinity of this compound derivatives to biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). The pyridine ring’s π-π stacking and NCO’s hydrogen-bonding potential are critical parameters .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.